N,N,1-triethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide
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Overview
Description
N,N,1-triethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is a chemical compound with the molecular formula C14H21N3O3S and a molecular weight of 311.41 g/mol . This compound is known for its unique structure, which includes a quinoxaline ring system, a sulfonamide group, and multiple ethyl groups. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,1-triethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide typically involves the reaction of quinoxaline derivatives with sulfonamide reagents under specific conditions. One common method involves the use of N-ethyl-N-methylamine as a starting material, which is reacted with a quinoxaline derivative in the presence of a suitable catalyst and solvent . The reaction conditions often include elevated temperatures and controlled pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through crystallization or chromatography to achieve the required quality standards for research and commercial use .
Chemical Reactions Analysis
Types of Reactions
N,N,1-triethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or other derivatives.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions. The conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can produce a variety of alkylated or arylated derivatives .
Scientific Research Applications
N,N,1-triethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N,N,1-triethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic processes in microorganisms or cancer cells. The quinoxaline ring system may also interact with DNA or proteins, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoxaline derivatives and sulfonamides, such as:
- N,N-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide
- N,N-diethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide
- 3-oxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide
Uniqueness
N,N,1-triethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of multiple ethyl groups and the sulfonamide moiety make it particularly interesting for research in medicinal chemistry and drug development .
Properties
IUPAC Name |
N,N,1-triethyl-3-oxo-2,4-dihydroquinoxaline-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S/c1-4-16-10-14(18)15-12-9-11(7-8-13(12)16)21(19,20)17(5-2)6-3/h7-9H,4-6,10H2,1-3H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZPJIIXBPWJCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(=O)NC2=C1C=CC(=C2)S(=O)(=O)N(CC)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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